5-Chloro-2-fluoro-N-hydroxy-benzamidine
Overview
Description
5-Chloro-2-fluoro-N-hydroxy-benzamidine: is an organic compound with the molecular formula C7H6ClFN2O . It is a derivative of benzamidine, characterized by the presence of chloro and fluoro substituents on the benzene ring, along with a hydroxy group attached to the amidine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-fluoro-N-hydroxy-benzamidine typically involves the following steps:
Nitration and Reduction: The starting material, 5-chloro-2-fluorobenzonitrile, undergoes nitration to introduce a nitro group, followed by reduction to form the corresponding amine.
Hydroxylation: The amine is then hydroxylated to introduce the hydroxy group, forming the desired benzamidine derivative.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and reduction processes, followed by purification steps such as recrystallization or chromatography to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Chloro-2-fluoro-N-hydroxy-benzamidine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alcohols under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamidine derivatives.
Scientific Research Applications
Chemistry: 5-Chloro-2-fluoro-N-hydroxy-benzamidine is used as a building block in organic synthesis, particularly in the development of novel compounds with potential biological activity .
Biology: In biological research, this compound is investigated for its potential as an enzyme inhibitor, particularly targeting proteases and other enzymes involved in disease pathways .
Medicine: The compound is explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent, due to its ability to interact with specific molecular targets .
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials, such as polymers and coatings, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of 5-Chloro-2-fluoro-N-hydroxy-benzamidine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group in the amidine moiety allows for hydrogen bonding with active sites of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt key biological pathways, making the compound a potential therapeutic agent .
Comparison with Similar Compounds
5-Chloro-2-fluorobenzonitrile: A precursor in the synthesis of 5-Chloro-2-fluoro-N-hydroxy-benzamidine.
5-Chloro-2-furaldehyde: Another chlorinated aromatic compound with different functional groups.
2-Hydroxy-5-chlorobenzophenone: A compound with similar substituents but different core structure.
Uniqueness: this compound is unique due to the combination of chloro, fluoro, and hydroxy groups on the benzamidine scaffold. This unique combination imparts specific chemical reactivity and biological activity, distinguishing it from other similar compounds .
Properties
IUPAC Name |
5-chloro-2-fluoro-N'-hydroxybenzenecarboximidamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClFN2O/c8-4-1-2-6(9)5(3-4)7(10)11-12/h1-3,12H,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRWCNKCZOHIVSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=NO)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)/C(=N/O)/N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClFN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.